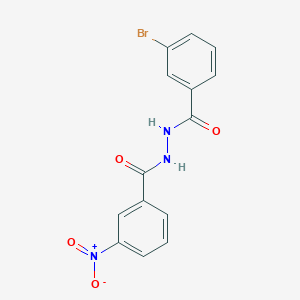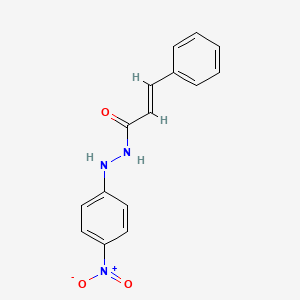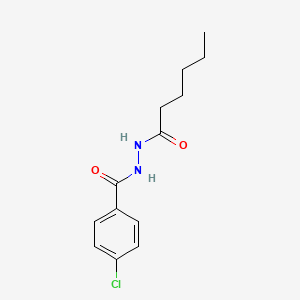
N-(cyclobutylmethyl)-2-cyclopropyl-N-(oxolan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide
Descripción general
Descripción
N-(cyclobutylmethyl)-2-cyclopropyl-N-(oxolan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by its unique structure, which includes cyclobutylmethyl, cyclopropyl, and oxolan-2-ylmethyl groups attached to the benzoxazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)-2-cyclopropyl-N-(oxolan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide typically involves multiple steps
Preparation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via alkylation reactions using cyclobutylmethyl halides in the presence of a base such as potassium carbonate.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions using diazo compounds and transition metal catalysts.
Introduction of Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be introduced via nucleophilic substitution reactions using oxolan-2-ylmethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(cyclobutylmethyl)-2-cyclopropyl-N-(oxolan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
N-(cyclobutylmethyl)-2-cyclopropyl-N-(oxolan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of N-(cyclobutylmethyl)-2-cyclopropyl-N-(oxolan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- N-(cyclopropylmethyl)-N-(2-fluorophenyl)methanesulfonyl-1-(oxolan-2-ylmethyl)-1H-imidazol-5-ylmethyl-2-methylpropanamide
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
Uniqueness
N-(cyclobutylmethyl)-2-cyclopropyl-N-(oxolan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide is unique due to its specific combination of functional groups and its benzoxazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-(cyclobutylmethyl)-2-cyclopropyl-N-(oxolan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-21(23(12-14-3-1-4-14)13-17-5-2-10-25-17)16-8-9-18-19(11-16)26-20(22-18)15-6-7-15/h8-9,11,14-15,17H,1-7,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYYMSLJDGWWON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN(CC2CCCO2)C(=O)C3=CC4=C(C=C3)N=C(O4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-nitro-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide](/img/structure/B3842500.png)
![(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 4-METHOXYBENZOATE](/img/structure/B3842505.png)
![1-{3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B3842508.png)

![N'-{[(3-methylphenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B3842522.png)

![4-(2-oxo-2-{4-[(2-oxo-1-pyrrolidinyl)methyl]-1-piperidinyl}ethyl)-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one](/img/structure/B3842531.png)

![N'-[(4-methoxyphenyl)sulfonyl]-3-nitrobenzohydrazide](/img/structure/B3842539.png)
![N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842552.png)

![N'-[(4-chlorobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842560.png)
![2-[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B3842561.png)
![2-hydroxy-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B3842577.png)
